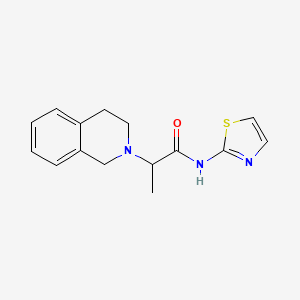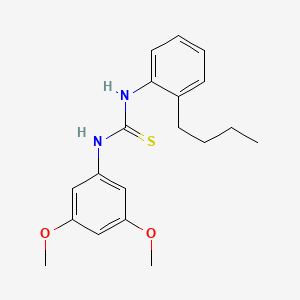![molecular formula C22H22O5 B4733027 3-isopropyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4733027.png)
3-isopropyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Descripción general
Descripción
3-isopropyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, commonly known as Apigenin, is a flavonoid compound found in various fruits, vegetables, and herbs. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Mecanismo De Acción
Apigenin exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. It also modulates various signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
Apigenin has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. It also possesses neuroprotective effects by reducing neuroinflammation and improving cognitive function. Furthermore, it has been shown to possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Apigenin possesses several advantages for lab experiments. It is readily available, cost-effective, and has low toxicity. However, it also possesses certain limitations, including poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for Apigenin research. One area of interest is its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, the development of novel delivery systems to improve its bioavailability is an area of ongoing research. Furthermore, the investigation of its potential use in the prevention and treatment of neurodegenerative diseases is an area of future research.
Conclusion:
In conclusion, Apigenin is a flavonoid compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Although it possesses certain limitations, ongoing research is focused on improving its bioavailability and investigating its potential use in combination with other therapeutic agents.
Aplicaciones Científicas De Investigación
Apigenin has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has also been studied for its potential use in treating various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)21-14(3)18-10-9-17(11-20(18)27-22(21)24)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZKQFPWBRVJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732958.png)
![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)

![2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4732977.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4732992.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4732996.png)
![2-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4733003.png)


![methyl 7-cyclopropyl-3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733021.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4733025.png)

![methyl 4,5-dimethyl-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4733051.png)